

Diosmin: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diosmin*

Cat. No.: *B1670713*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmin, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological activities. Initially recognized for its venotonic and vasoprotective properties, extensive research has unveiled its potential in mitigating a variety of pathological conditions. This technical guide provides an in-depth overview of the biological activities of **diosmin**, including its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the core signaling pathways modulated by **diosmin** are presented to facilitate further research and drug development endeavors.

Pharmacokinetics and Metabolism

Upon oral administration, **diosmin** is not directly absorbed. It is first hydrolyzed by intestinal microflora to its aglycone form, diosmetin.^{[1][2]} Diosmetin is then absorbed and undergoes further metabolism.^[1] The plasma elimination half-life of diosmetin is extensive, ranging from 26 to 43 hours.^[1] The primary route of elimination for **diosmin**'s metabolites is through urine, mainly as glucuronic acid conjugates, while **diosmin** and diosmetin themselves are not detected in urine.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

Diosmin exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action:

- Inhibition of NF-κB Pathway: **Diosmin** has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4]
- Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, **diosmin** effectively reduces the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5][6][7]
- Inhibition of Inflammatory Enzymes: **Diosmin** can also suppress the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

Quantitative Data on Anti-inflammatory Effects:

Parameter	Cell/Model System	Treatment/Concentration	Observed Effect	Reference(s)
TNF- α , IL-6, IL-1 β secretion	LPS-stimulated BV2 microglial cells	Diosmin	Significant suppression	[10]
TNF- α , IL-6, IL-1 β , COX-2 levels	HFD-fed mice liver	Diosmin	Significant reduction	[6]
TNF- α , COX-II, MPO levels	Acetic acid-induced ulcerative colitis in rats	Diosmin	Significant reduction	[8]
IL-6, IL-17, TNF- α , NF- κ B mRNA	LPS-induced lung injury in mice	Diosmin (50 and 100 mg/kg)	Marked decrease in expression	[5]

Antioxidant Activity

Diosmin demonstrates significant antioxidant properties, both through direct radical scavenging and by enhancing the endogenous antioxidant defense systems.

Mechanism of Action:

- Radical Scavenging: While some studies suggest a moderate direct free-radical scavenging activity, others indicate that its primary antioxidant effects are mediated through other mechanisms.[11][12][13]
- Upregulation of Antioxidant Enzymes: **Diosmin** has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]
- Reduction of Oxidative Stress Markers: Treatment with **diosmin** leads to a decrease in markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation.[8][10]

Quantitative Data on Antioxidant Effects:

Assay	Compound	IC50	Reference(s)
		Value/Observed Effect	
DPPH Radical Scavenging	Diosgenin	46.14 µg/mL	[15]
ABTS Radical Scavenging	Diosgenin	35.17 µg/mL	[15]
Cellular Antioxidant Enzyme Activity (SOD, CAT)	H ₂ O ₂ -exposed endothelial cells	Diosmin (200–250 µM)	Significant increase in activity
Malondialdehyde (MDA) Level	H ₂ O ₂ -exposed endothelial cells	Diosmin (250 µM)	Decreased to near control levels

Anti-Cancer Activity

Diosmin has emerged as a promising candidate in oncology due to its ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through the modulation of various signaling pathways.

Mechanism of Action:

- **Induction of Apoptosis:** **Diosmin** can trigger programmed cell death in various cancer cell lines by upregulating pro-apoptotic proteins like p53, Bax, and caspases (caspase-3 and -9), while downregulating the anti-apoptotic protein Bcl-2.[16]
- **Cell Cycle Arrest:** It can halt the progression of the cell cycle, often at the G2/M checkpoint, by modulating the expression of cell cycle regulatory proteins.[17]
- **Inhibition of Signaling Pathways:** **Diosmin** has been shown to inhibit critical signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[18]
- **Anti-Metastatic Effects:** It can reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[16]

Quantitative Data on Anti-Cancer Effects:

Cell Line	Cancer Type	IC50 Value	Reference(s)
A431	Skin Cancer	45 µg/ml	[16] [19]
4T1	Breast Cancer	387 µM	[17]

Anti-Diabetic Activity

Diosmin exhibits therapeutic potential in the management of diabetes and its complications through multiple mechanisms.

Mechanism of Action:

- Blood Glucose Regulation: Studies have shown that **diosmin** can help in lowering blood glucose levels.[\[14\]](#)[\[20\]](#)
- Inhibition of Carbohydrate-Digesting Enzymes: **Diosmin** can inhibit the activity of α -glucosidase and α -amylase, enzymes responsible for the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia.[\[21\]](#)
- Improvement of Insulin Sensitivity: It has been observed to improve insulin sensitivity and stimulate glucose absorption in cells.[\[14\]](#)
- Amelioration of Diabetic Complications: **Diosmin** has shown protective effects against diabetic neuropathy.[\[22\]](#)[\[20\]](#)

Quantitative Data on Anti-Diabetic Effects:

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference(s) | |---|---|---|---| Fasting Blood Glucose | Nicotinamide/Streptozotocin-Induced Diabetic Rats | **Diosmin** (10 mg/kg) | Marked decrease |[\[14\]](#) | | HbA1c | Type 1 Diabetic Patients | Daflon 500 (90% **diosmin**) | Decrease from 8.85% to 8.47% |[\[23\]](#) | | α -amylase inhibition | In vitro | V. arctostaphylos extract (containing flavonoids) | IC50 = 0.53 mg/mL |[\[2\]](#) | | α -glucosidase inhibition | In vitro | Flavonoids | Potent inhibition, some with IC50 values lower than acarbose | [\[24\]](#) |

Neuroprotective Effects

Diosmin has demonstrated neuroprotective properties in various models of neurological disorders, primarily through its anti-inflammatory and antioxidant activities.

Mechanism of Action:

- Reduction of Neuroinflammation: **Diosmin** can cross the blood-brain barrier and reduce the levels of pro-inflammatory cytokines like TNF- α in the brain.[16][19][25]
- Amelioration of Oxidative Stress: It mitigates oxidative stress in neuronal cells, which is a key factor in the pathogenesis of neurodegenerative diseases.[1][25]
- Improvement of Cognitive Function: In animal models, **diosmin** has been shown to improve memory and motor coordination.[19][25]

Quantitative Data on Neuroprotective Effects:

Model System	Treatment	Observed Effect	Reference(s)
Rotenone-induced Parkinson's disease in rats	Diosmin (200 mg/kg)	Prevented motor impairment and histological damage	[1]
Scopolamine-induced cognitive impairment in rats	Diosmin (50 and 100 mg/kg)	Significantly reversed LTP impairment and improved memory	[19]
Traumatic brain injury in rats	Diosmin (100 mg/kg)	Significantly improved neurological scores and memory	[16]

Therapeutic Applications in Clinical Practice

Chronic Venous Insufficiency (CVI)

Diosmin, often in combination with hesperidin, is widely used for the treatment of CVI. It improves venous tone, reduces capillary hyperpermeability, and has anti-inflammatory effects,

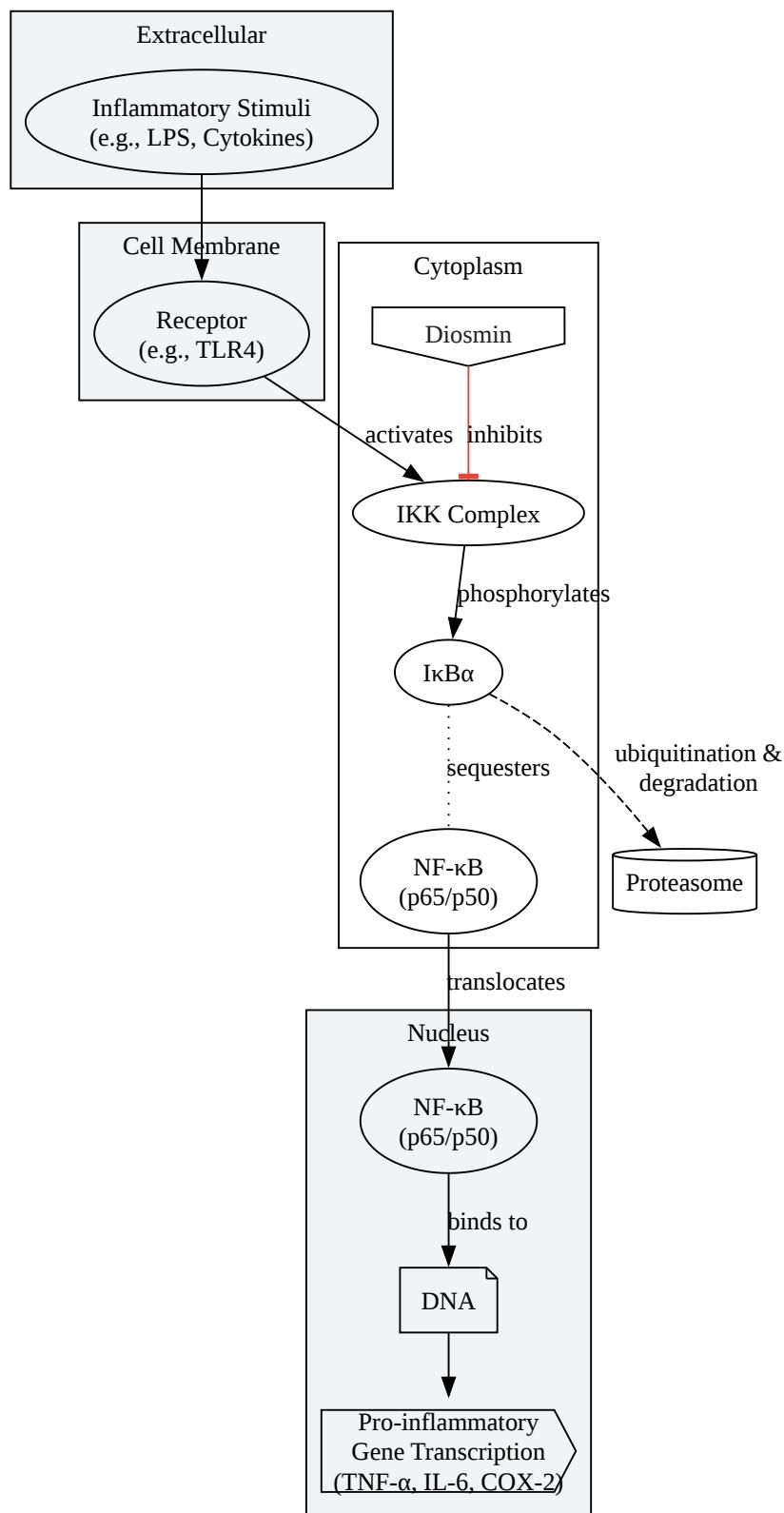
leading to a significant reduction in symptoms like leg pain, heaviness, and swelling.[21][26][27][28][29]

Quantitative Data from CVI Clinical Trials:

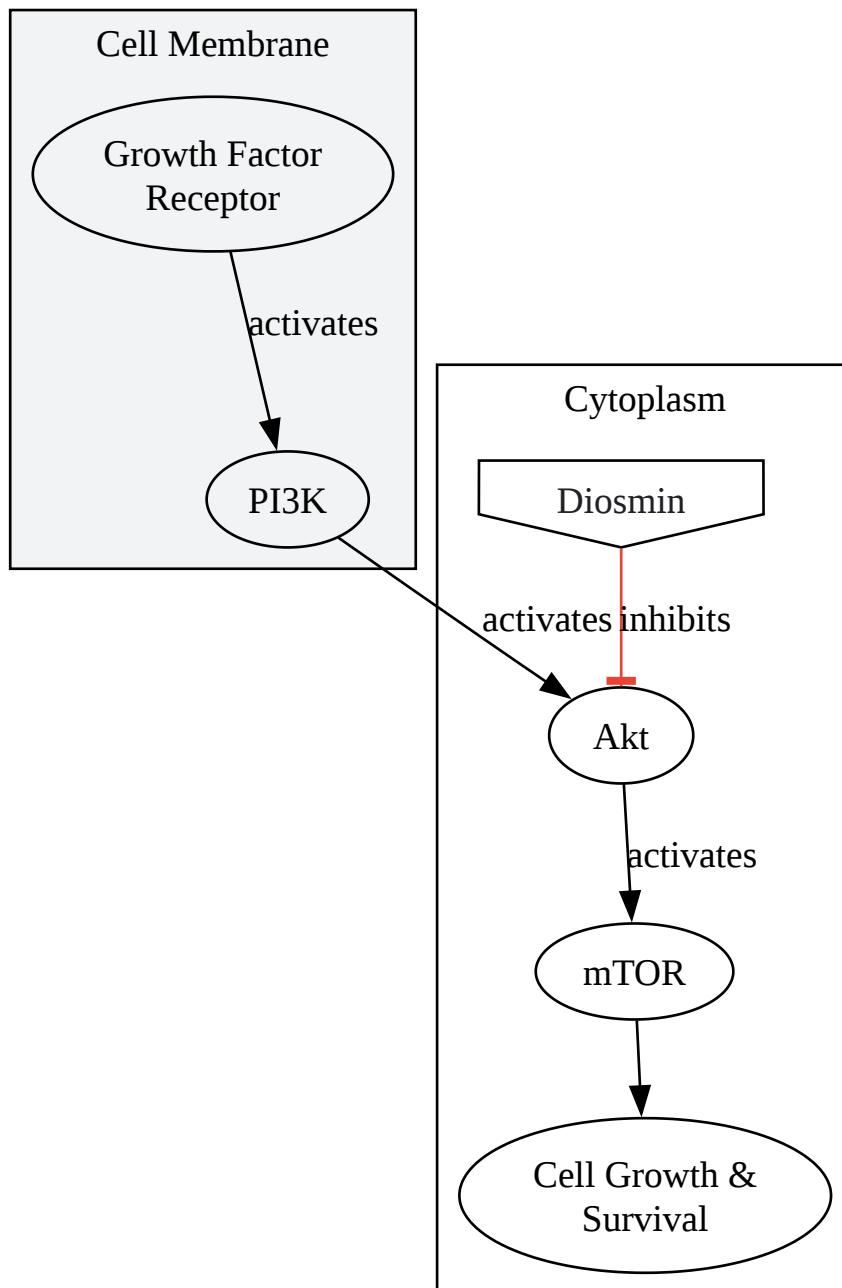
Study Parameter	Treatment	Duration	Outcome	Reference(s)
Global Symptom Intensity (VAS)	Non-micronized diosmin 600 mg vs. MPFF 1000 mg	6 months	~50% reduction in basal symptom intensity for both	[26]
Leg Pain Intensity (VAS)	Non-micronized diosmin vs. MPFF	-	Significant and equivalent reduction in both groups	[26]
Leg Circumference	μsmin® Plus (low-dose diosmin)	8 weeks	Significant reduction compared to placebo	[28]
Quality of Life (GIS)	μsmin® Plus (low-dose diosmin)	8 weeks	Significant improvement compared to placebo	[28]

Hemorrhoidal Disease

Diosmin is effective in the management of both acute and chronic hemorrhoids. It reduces pain, bleeding, and inflammation, and can also be beneficial in post-hemorrhoidectomy recovery.[25][30]

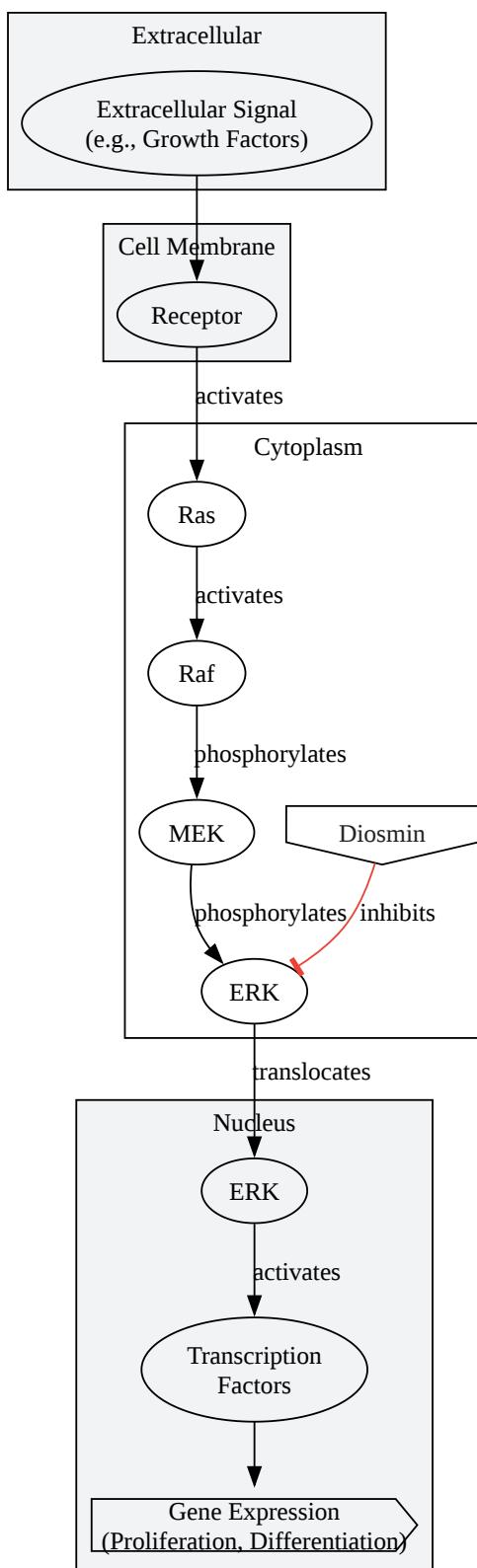

Quantitative Data from Hemorrhoid Clinical Trials:

Study Parameter	Treatment	Duration	Outcome	Reference(s)
Pain Reduction	Purified diosmin	1 week	79% reduction	
Bleeding Reduction	Purified diosmin	1 week	67% reduction	
Pain Reduction	Purified diosmin	2 weeks	98% reduction	
Bleeding Reduction	Purified diosmin	2 weeks	86% reduction	
Post-hemorrhoidectomy Pain	Diosmin	-	Significantly less pain at 6 and 12 hours, and on days 1, 2, 7, 10, and 14 post-surgery	


Key Signaling Pathways Modulated by Diosmin

The diverse biological activities of **diosmin** are a result of its ability to modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway


[Click to download full resolution via product page](#)

PI3K/Akt/mTOR Signaling Pathway

[Click to download full resolution via product page](#)

MAPK/ERK Signaling Pathway

[Click to download full resolution via product page](#)

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **diosmin** (or diosmetin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- **Formazan Solubilization:** Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.^[3]

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

- Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of **diosmin** and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- Reaction Mixture: In a 96-well plate, add a specific volume of the **diosmin**/standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
- Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample. The IC50 value is then determined.[\[6\]](#)[\[18\]](#)[\[27\]](#)[\[29\]](#)[\[30\]](#)

Protein Expression Analysis: Western Blotting for NF-κB Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

- Cell Lysis and Protein Quantification: Treat cells with **diosmin** and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins and determine the protein concentration of each sample.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-I κ B α , p65 subunit of NF- κ B) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative expression levels of the target proteins.[\[17\]](#)[\[31\]](#)

Conclusion

Diosmin is a multifaceted flavonoid with a well-documented safety profile and a broad spectrum of biological activities that hold significant therapeutic promise. Its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects are underpinned by its ability to modulate critical cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of **diosmin** for a range of human diseases. Further well-designed clinical trials are warranted to fully elucidate its efficacy and establish optimal therapeutic regimens for various conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The potential neuroprotective effect of diosmin in rotenone-induced model of Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Assay Guided Isolation of an α -Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diosmin ameliorates LPS-induced depression-like behaviors in mice: Inhibition of inflammation and oxidative stress in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O- β -d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diosmin Potentiates the Antidiabetic Effects of Linagliptin in Nicotinamide/Streptozotocin-Induced Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recentscientific.com [recentscientific.com]
- 16. Diosmin improved cognitive deficit and amplified brain electrical activity in the rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Diosmin is neuroprotective in a rat model of scopolamine-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoids as dual-target inhibitors against α -glucosidase and α -amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]
- 23. The effect of flavonoid treatment on the glycation and antioxidant status in Type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. α -Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
- 31. NF-kappa B, NF- $\{\kappa\}$ B, NF- κ B, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- To cite this document: BenchChem. [Diosmin: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670713#diosmin-biological-activities-and-therapeutic-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com